Cas no 1805858-39-2 (3-(3-Bromopropanoyl)-4-methylbenzaldehyde)

3-(3-Bromopropanoyl)-4-methylbenzaldehyde is a brominated aromatic compound featuring both aldehyde and ketone functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in nucleophilic substitutions and carbonyl-based transformations, facilitating applications in pharmaceuticals, agrochemicals, and specialty chemical development. The presence of the bromopropanoyl moiety enhances its utility in cross-coupling reactions, while the aldehyde group enables further derivatization. This compound is particularly valuable in constructing complex molecular frameworks due to its bifunctional reactivity. High purity and well-defined structural characteristics ensure consistent performance in synthetic workflows. Proper handling under controlled conditions is recommended due to its reactive functional groups.
3-(3-Bromopropanoyl)-4-methylbenzaldehyde structure
1805858-39-2 structure
Product Name:3-(3-Bromopropanoyl)-4-methylbenzaldehyde
CAS No:1805858-39-2
MF:C11H11BrO2
MW:255.107842683792
CID:5008153
Update Time:2025-10-31

3-(3-Bromopropanoyl)-4-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromopropanoyl)-4-methylbenzaldehyde
    • Inchi: 1S/C11H11BrO2/c1-8-2-3-9(7-13)6-10(8)11(14)4-5-12/h2-3,6-7H,4-5H2,1H3
    • InChI Key: URKJGKVPJZPACZ-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=C(C=O)C=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.1

3-(3-Bromopropanoyl)-4-methylbenzaldehyde Pricemore >>

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Additional information on 3-(3-Bromopropanoyl)-4-methylbenzaldehyde

Introduction to 3-(3-Bromopropanoyl)-4-methylbenzaldehyde (CAS No. 1805858-39-2)

3-(3-Bromopropanoyl)-4-methylbenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1805858-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This aldehyde derivative features a unique structural motif combining a brominated propanoyl side chain with a methyl-substituted benzaldehyde core, making it a versatile intermediate for synthetic applications and drug discovery efforts.

The molecular structure of 3-(3-Bromopropanoyl)-4-methylbenzaldehyde consists of a benzene ring substituted at the 4-position with a methyl group and at the 3-position with a formyl group linked to a 3-bromoalkyl chain. This configuration imparts distinct reactivity patterns, enabling its utility in various chemical transformations. The presence of both the bromine atom and the aldehyde functionality provides multiple handles for further functionalization, making it an attractive building block in medicinal chemistry.

In recent years, the demand for novel pharmacophores with tailored biological activities has driven extensive exploration of aromatic aldehydes and their derivatives. The bromine substituent in 3-(3-Bromopropanoyl)-4-methylbenzaldehyde enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds. These transformations are widely employed in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents.

The methylbenzaldehyde core of this compound contributes to its aromaticity and potential interactions with biological targets. Aldehydes are well-documented electrophiles that can participate in condensation reactions with nucleophiles, such as amines and thiols, to form amides and thioamides, respectively. These derivatives are prevalent motifs in drug molecules due to their ability to modulate enzyme activity and receptor binding.

Recent studies have highlighted the importance of brominated aromatic compounds in medicinal chemistry, particularly for their role in developing small-molecule inhibitors with improved pharmacokinetic profiles. The incorporation of bromine atoms into drug candidates often enhances binding affinity and metabolic stability. For instance, 3-(3-Bromopropanoyl)-4-methylbenzaldehyde has been explored as a precursor in synthesizing novel ligands targeting protein-protein interactions, where bromine-mediated interactions play a critical role in optimizing binding affinities.

The propanoyl side chain extends from the aldehyde group and introduces additional conformational flexibility to the molecule. This feature can be exploited to fine-tune physicochemical properties such as solubility and lipophilicity, which are crucial determinants of drug efficacy. In drug discovery pipelines, derivatives of this compound have been investigated for their potential as scaffolds for kinase inhibitors, given the prevalence of aldehyde-based warheads in this therapeutic area.

Advances in computational chemistry have further facilitated the design of derivatives based on 3-(3-Bromopropanoyl)-4-methylbenzaldehyde. Molecular modeling studies suggest that modifications to the bromine-substituted side chain can modulate interactions with biological targets, offering opportunities to optimize potency and selectivity. These computational approaches are increasingly integrated into high-throughput screening platforms, accelerating the identification of lead compounds for further development.

The synthesis of 3-(3-Bromopropanoyl)-4-methylbenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of propyl halides followed by formylation using Vilsmeier-Haack conditions or other aldehyde-forming methodologies. The introduction of the methyl group at the 4-position can be achieved through Friedel-Crafts alkylation or directed electrophilic substitution reactions.

In industrial settings, process optimization is critical to ensure scalability and cost-efficiency. Recent innovations in catalytic systems have enabled greener synthetic routes for producing this compound, reducing reliance on hazardous reagents and minimizing waste generation. Such advancements align with broader trends toward sustainable pharmaceutical manufacturing practices.

The applications of 3-(3-Bromopropanoyl)-4-methylbenzaldehyde extend beyond academic research into commercial drug development programs. Pharmaceutical companies are actively exploring its utility as an intermediate for synthesizing novel therapeutics targeting neurological disorders, infectious diseases, and cancer. The compound’s structural features make it particularly relevant for designing molecules that interact with transcription factors and signaling pathways dysregulated in disease states.

Future directions in research may focus on expanding the chemical space accessible through modifications of 3-(3-Bromopropanoyl)-4-methylbenzaldehyde. For example, introducing fluorine atoms or other halogen substituents could enhance metabolic stability while preserving biological activity. Additionally, exploring alternative synthetic routes to improve yield and purity would be valuable for industrial applications.

The growing interest in fragment-based drug design has also positioned brominated aromatic aldehydes like this one as valuable starting points for generating hit compounds. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify key functional groups to identify lead candidates with optimized properties.

In conclusion,3-(3-Bromopropanoyl)-4-methylbenzaldehyde (CAS No. 1805858-39-2) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and reactivity patterns. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in modern drug discovery efforts across multiple therapeutic areas.

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